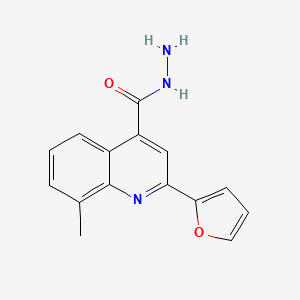![molecular formula C14H13NO3 B4669282 8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4669282.png)
8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
概要
説明
8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a pyrroloquinoline core with hydroxyl and trimethyl substituents. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps. One common method includes the aldol addition of acyclic and cyclic ketones to 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones, followed by reduction with sodium tetrahydridoborate . The reaction conditions often involve basic conditions at room temperature to facilitate the aldol addition pathway .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl groups can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium tetrahydridoborate is frequently used for reducing carbonyl groups.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted pyrroloquinoline derivatives.
科学的研究の応用
8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential inhibitory activity against protein kinases such as JAK2 and JAK3.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its derivatives are explored for their potential use in developing new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets, such as protein kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity. This inhibition can disrupt various signaling pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds share a similar core structure but differ in their saturation and substituent patterns.
1-hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives: These are structurally related but have different functional groups and biological activities.
Uniqueness
8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and trimethyl groups contribute to its reactivity and potential as a bioactive molecule.
特性
IUPAC Name |
6-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-7-6-14(2,3)15-11-9(7)4-8(16)5-10(11)12(17)13(15)18/h4-6,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHKINNCJFAQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4669201.png)
![3-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide](/img/structure/B4669203.png)
![2-[(4-bromo-2-chlorophenoxy)acetyl]-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4669211.png)
![2-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4669216.png)
![N-(4-acetylphenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4669225.png)
![N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B4669229.png)


![N-[(2-BROMOPHENYL)METHYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4669264.png)
![2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4669267.png)
![ethyl 2-amino-1-[3-(aminosulfonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4669281.png)
![N-{1-[4-(butan-2-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B4669290.png)
![N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4669298.png)
![1-benzyl-5-({4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2,3-dimethyl-1H-indole](/img/structure/B4669303.png)
